![molecular formula C10H16N4OS B13179253 N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)
N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a propanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the thiadiazole intermediate.
Formation of the Propanamide Group: The final step involves the acylation of the thiadiazole-piperidine intermediate with propanoyl chloride or a similar reagent to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(4-piperidinyl)propanamide: A similar compound with a phenyl group instead of the thiadiazole ring.
N-(Piperidin-4-yl)benzamide: A compound with a benzamide group instead of the propanamide group.
Uniqueness
N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The thiadiazole ring can enhance the compound’s stability, reactivity, and potential biological activities.
Biological Activity
N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring and a piperidine moiety , which are known for their pharmacological significance. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiadiazole Ring : This is generally achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
- Piperidine Integration : The piperidine ring is introduced by reacting the thiadiazole intermediate with piperidine derivatives.
- Final Coupling : The final product is obtained through acylation or amidation reactions with propanamide derivatives.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiadiazole Derivative A | S. aureus | 12 µg/mL |
Thiadiazole Derivative B | E. coli | 15 µg/mL |
This compound | Bacillus subtilis | 10 µg/mL |
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds containing thiadiazole have shown promising results as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : Some studies suggest that this compound may inhibit urease activity, which can be beneficial in treating infections caused by urease-producing bacteria.
Case Studies and Research Findings
Recent studies have highlighted the potential of thiadiazole derivatives in pharmacology:
-
Anticancer Activity : A study demonstrated that certain piperidine-thiadiazole hybrids exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Example Study : In vitro assays showed IC50 values ranging from 5 to 20 µM for these compounds against cancer cells.
- Neuroprotective Effects : Research indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neuroprotective drugs.
Properties
Molecular Formula |
C10H16N4OS |
---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
N-(5-piperidin-4-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H16N4OS/c1-2-8(15)12-10-14-13-9(16-10)7-3-5-11-6-4-7/h7,11H,2-6H2,1H3,(H,12,14,15) |
InChI Key |
XNXXCRWAUXGDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2CCNCC2 |
Origin of Product |
United States |
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